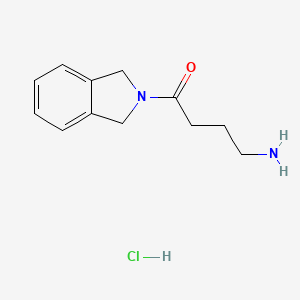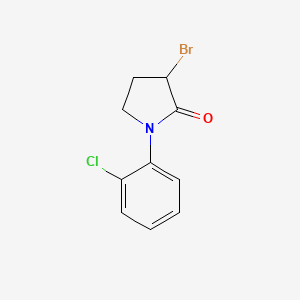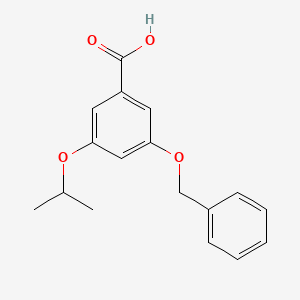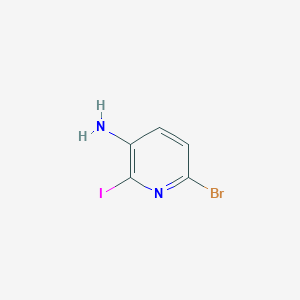
1-(5-Bromo-2-pyridinyl)-2-methylpiperidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a bromine atom attached to the pyridine ring, and a methyl group attached to the piperidine ring .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study detailed the efficient synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. The derivatives showed potential as chiral dopants for liquid crystals, with some exhibiting significant anti-thrombolytic and biofilm inhibition activities. This indicates the versatility of pyridine derivatives in synthesizing compounds with varied biological activities (Ahmad et al., 2017).
Biological Activities
- The rearrangement of 5-(bromomethyl)-1-pyrrolinium bromides into functionalized piperidines, which could serve as precursors for further synthesis of biologically active compounds, showcases the potential of brominated pyridines in medicinal chemistry (Kimpe, Boelens, & Contreras, 1996).
- Another research effort focused on the selective amination of polyhalopyridines, catalyzed by a palladium-xantphos complex, highlights the chemical versatility of pyridine derivatives in synthesizing compounds with potential pharmacological applications (Ji, Li, & Bunnelle, 2003).
Material Science and Coordination Chemistry
- The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands offer insights into their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This demonstrates the role of pyridine derivatives in developing advanced materials for sensing and electronic applications (Halcrow, 2005).
Catalysis and Green Chemistry
- A study on the thermodynamic and kinetic aspects of hydrogen activation by frustrated borane-amine Lewis pairs showcases the potential of pyridine and piperidine derivatives in catalysis, particularly in reactions involving hydrogen, which is relevant for sustainable chemical processes (Karkamkar et al., 2013).
Antitumor Activities and Cellular Imaging
- Research on the impact of metal binding on the antitumor activity and cellular imaging of a metal chelator cationic imidazopyridine derivative emphasizes the biological importance of pyridine derivatives in developing therapeutic agents and diagnostic tools for cancer treatment (Roy et al., 2011).
Propriétés
IUPAC Name |
5-bromo-2-(2-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-2-3-7-14(9)11-6-5-10(12)8-13-11/h5-6,8-9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIYMVCMTUQCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-pyridinyl)-2-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)


![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)

![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)




![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)

